N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiadiazole ring with a benzo[d][1,3]dioxole moiety, making it a subject of interest for its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Similar compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds can interfere with pathways associated with bacterial virulence .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable thioamide with hydrazine hydrate to form the thiadiazole core. This intermediate is then reacted with a benzo[d][1,3]dioxole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Known for its antidiabetic potential.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a thiadiazole ring and a benzo[d][1,3]dioxole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a compound of significant interest for further research and development .
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-3-6-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(7-9)20-8-19-10/h4-5,7H,2-3,6,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJNNAOFXTVMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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